molecular formula C23H22N4O4S2 B3287656 ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate CAS No. 847403-10-5

ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B3287656
CAS No.: 847403-10-5
M. Wt: 482.6 g/mol
InChI Key: YGBCAPVKMSDCFI-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methylphenyl group, a sulfanyl-linked 3-oxobutanoate ester, and a benzothiazolone moiety. This structure integrates multiple pharmacophoric elements:

  • 1,2,4-Triazole: Known for antimicrobial, anticancer, and anti-inflammatory activities .
  • Benzothiazolone: Imparts metabolic stability and modulates receptor interactions .
  • 3-Oxobutanoate Ester: Enhances solubility and bioavailability .

The compound’s synthesis likely involves multi-step reactions, including thioamide sulfonylation and cyclization, as observed in analogous sulfanyl-triazole derivatives .

Properties

IUPAC Name

ethyl 4-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-3-31-21(29)12-16(28)14-32-22-25-24-20(27(22)17-9-5-4-8-15(17)2)13-26-18-10-6-7-11-19(18)33-23(26)30/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBCAPVKMSDCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(N1C2=CC=CC=C2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the benzothiazole moiety through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the triazole or benzothiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound’s unique structure makes it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The triazole and benzothiazole moieties can bind to enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

The compound’s triazole core is shared with several bioactive analogues. Key comparisons include:

Compound Substituents Key Features Biological Activity
Target Compound 2-Methylphenyl, benzothiazolone-methyl, 3-oxobutanoate-sulfanyl Multi-heterocyclic; high polarity Not reported (theoretical antimicrobial)
4-Carbamothioylphenyl 4-Methylbenzenesulfonate Tosyl group, dithiazolone π-π stacking in crystal structure; sulfonate ester Not reported
2-(2-(3-(N-(4-Methylpyrimidin-2-yl)Sulfamoyl)Phenyl)Hydrazono)-3-Oxobutanoate (2e) Pyrimidine-sulfamoyl, hydrazone linker Hydrazone enhances chelation; LC-MS confirmed Antimicrobial (moderate)
3-Oxo-2-(2-(3-(N-Thiazol-2-ylsulfamoyl)Phenyl)Hydrazono)Butanoate (2h) Thiazole-sulfamoyl, hydrazone Increased lipophilicity; IR/NMR validated Antimicrobial (strong)

Key Observations :

  • Substituent Effects : The target compound’s benzothiazolone-methyl group may enhance metabolic stability compared to sulfamoyl-linked analogues (e.g., 2e, 2h) .
Functional Group Analysis
  • Sulfanyl vs. Sulfonate : The sulfanyl group (-S-) in the target compound offers redox versatility, whereas sulfonate esters (e.g., ) are more stable but less reactive.
  • Benzothiazolone vs. Dithiazolone: Benzothiazolone’s fused aromatic system provides stronger π-π interactions than dithiazolone’s non-fused ring .

Research Findings and Data

Spectroscopic Validation (Inferred from Analogues)
  • IR Spectroscopy: Expected peaks for C=O (3-oxobutanoate, ~1700 cm⁻¹), C-S (sulfanyl, ~650 cm⁻¹), and N-H (benzothiazolone, ~3200 cm⁻¹) .
  • NMR : Predicted δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 7.0–8.0 ppm (aromatic protons) .
Computational Similarity Analysis

Using Tanimoto coefficients (Tc), the target compound shares ~40–50% similarity with sulfamoyl-hydrazone derivatives (e.g., 2h) due to divergent substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate
Reactant of Route 2
ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate

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